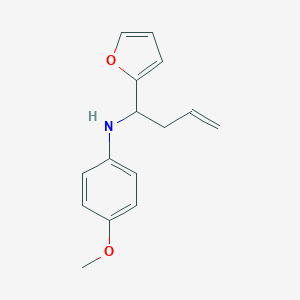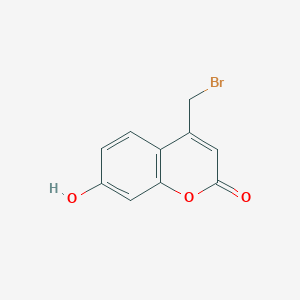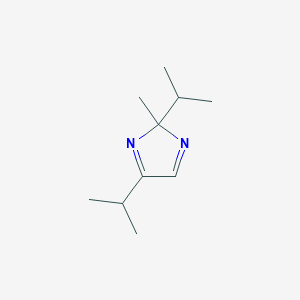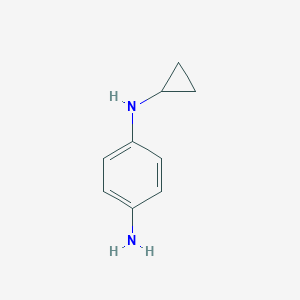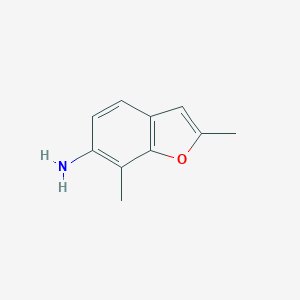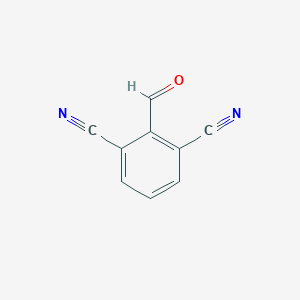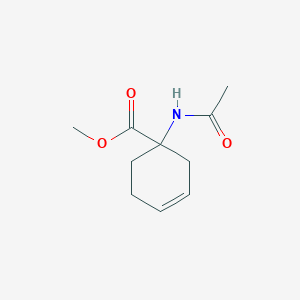
Methyl 1-acetamido-3-cyclohexene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to Methyl 1-acetamido-3-cyclohexene-1-carboxylate has been reported in several studies. For instance, Watanabe et al. (1988) described the synthesis of a related compound, 1-(Cyclohexyloxycarbonyloxy)ethyl 7β-[2-(2-amino-thiazol-4-yl)acetamido]-3-[[[1-(2-dimethylaminoethyl)-1H-tetrazol-5-yl]thio]methyl]ceph-3-em-4-carboxylate dihydrochloride, starting from [1-14C]cyclohexanol (Watanabe, Tada, Imanishi, & Yamaoka, 1988).
Molecular Structure Analysis
The molecular structure of related compounds, such as Methyl 3-hydroxycyclohexa-1,5-diene-1-carboxylate, has been investigated, revealing insights into the structure and conformation of these molecules. For example, Sirat, Thomas, and Tyrrell (1979) reported on the preparation and various reactions of Methyl 3-hydroxycyclohexa-1,5-diene-1-carboxylate, offering details on its molecular structure (Sirat, Thomas, & Tyrrell, 1979).
Chemical Reactions and Properties
Several studies have explored the chemical reactions and properties of compounds similar to Methyl 1-acetamido-3-cyclohexene-1-carboxylate. Bellucci, Marioni, and Marsili (1972) investigated the bromination and epoxydation of related compounds, providing insights into their chemical behavior (Bellucci, Marioni, & Marsili, 1972).
Physical Properties Analysis
The physical properties of Methyl 1-acetamido-3-cyclohexene-1-carboxylate and related compounds have been a topic of interest. Studies like those conducted by Bourke and Collins (1996) on the synthesis and reactions of related compounds offer valuable information on their physical characteristics (Bourke & Collins, 1996).
Chemical Properties Analysis
The chemical properties of these compounds are crucial for understanding their potential applications and behavior in different environments. Research by Avenoza, Cativiela, Fernández-Recio, and Peregrina (1999) on the synthesis of related amino acids provides insights into the chemical properties of these types of compounds (Avenoza, Cativiela, Fernández-Recio, & Peregrina, 1999).
Aplicaciones Científicas De Investigación
Chemical Structure Analysis
- Methyl 1-acetamido-3-cyclohexene-1-carboxylate is used in the study of chemical structures, particularly in the analysis of heteroannularly disubstituted ferrocene derivatives. Such analyses involve the characterization of molecular structures through techniques like X-ray crystal analysis, NMR, and IR spectroscopy. This research provides insights into the molecular conformations and interactions of compounds containing acetamido groups (Cetina, Djaković, Semenčić, & Rapić, 2009).
Synthesis of Constrained Analogues
- The compound is involved in the synthesis of constrained tryptophan analogues. This application is crucial in medicinal chemistry for creating molecules with specific biological activities. Such research explores new methods of cycloaddition reactions, leading to novel compounds with potential therapeutic applications (Rossi, Pirovano, Negrato, Abbiati, & Dell’Acqua, 2015).
Biocatalysis and Enzymatic Studies
- Methyl 1-acetamido-3-cyclohexene-1-carboxylate is utilized in biocatalysis research. One study focused on the enantioselective synthesis of its derivative for anticoagulant applications, using engineered E. coli esterase. This research demonstrates the potential of biocatalysis in producing chiral compounds, which are important in pharmaceutical development (Wu, Yang, Yu, Ye, Su, & Shao, 2019).
Synthesis of Organic Molecules
- The compound serves as a starting material or intermediate in the synthesis of various organic molecules. Studies have focused on reactions under solvent-free conditions to produce derivatives with potential biological activities. This research contributes to the field of organic synthesis, exploring new pathways and mechanisms (Gein, Kazantseva, & Kurbatova, 2011).
Investigation of Reaction Mechanisms
- Research on methyl 1-acetamido-3-cyclohexene-1-carboxylate extends to understanding reaction mechanisms, especially in surface science. Studies include investigating the reactivity of related compounds on single-crystal surfaces, contributing to the understanding of dehydrogenation, hydrogenation, and isomerization reactions (Morales & Zaera, 2007).
Development of Pharmaceutical Compounds
- The compound is used in the development of pharmaceutical compounds, particularly in the synthesis of Schiff bases and other derivatives with biological activities like anti-acetylcholinesterase. Such studies are crucial in drug discovery, offering new molecules for the treatment of various diseases (Quratulain, Khan, Ahmad, Hamad, Ashraf, & Hussain, 2021).
Safety And Hazards
The safety data sheet for “Methyl 1-acetamido-3-cyclohexene-1-carboxylate” indicates that it is a highly flammable liquid and vapor . It can cause skin irritation and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
methyl 1-acetamidocyclohex-3-ene-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-8(12)11-10(9(13)14-2)6-4-3-5-7-10/h3-4H,5-7H2,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQIMOXBRPJLGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(CCC=CC1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-acetamido-3-cyclohexene-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

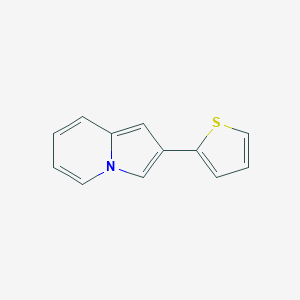
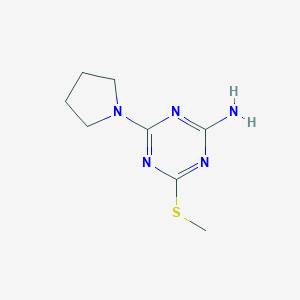

![2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B67104.png)
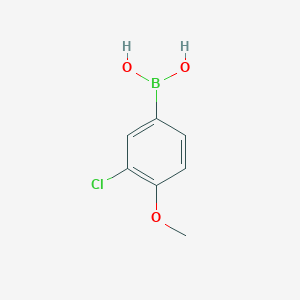
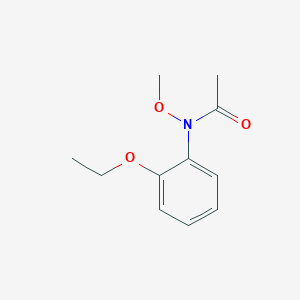
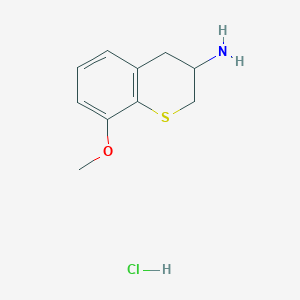
![Bicyclo[3.1.1]heptane-2-carboxaldehyde, 6,6-dimethyl-, (1R,5R)-[partial]-(9CI)](/img/structure/B67121.png)
